molecular formula C24H17F3N2O3 B11699936 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11699936
M. Wt: 438.4 g/mol
InChI Key: NVIDCDOUPCEVNA-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the isoindoline derivative. This intermediate is then reacted with a phenyl-substituted amine and a trifluoromethyl-substituted benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H17F3N2O3

Molecular Weight

438.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C24H17F3N2O3/c25-24(26,27)18-12-6-7-13-19(18)28-21(30)20(14-15-8-2-1-3-9-15)29-22(31)16-10-4-5-11-17(16)23(29)32/h1-13,20H,14H2,(H,28,30)

InChI Key

NVIDCDOUPCEVNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2C(F)(F)F)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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